molecular formula C10H9NO B1588433 5-methylisoquinolin-1(2H)-one CAS No. 24188-72-5

5-methylisoquinolin-1(2H)-one

Cat. No. B1588433
Key on ui cas rn: 24188-72-5
M. Wt: 159.18 g/mol
InChI Key: WSXOURRQDMFDRD-UHFFFAOYSA-N
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Patent
US09006442B2

Procedure details

To a stirred solution of 5-methylisoquinolin-1(2H)-one (Intermediate-3) (10 g, 63 mmol) in CH2Cl2 (100 mL) was added, Br2 (11.1 g, 69.3 mmol) drop wise and the mixture was stirred at RT (room temperature) overnight. Et2O (200 mL) was added to it, stirred for few min after which, a yellow solid precipitated out. It was filtered, washed with MeOH (10 mL), and dried to give desired intermediate (10 g, 67%) as white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
11.1 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][NH:6][C:7]2=[O:12].[Br:13]Br.CCOCC>C(Cl)Cl>[Br:13][C:4]1[C:3]2[C:8](=[CH:9][CH:10]=[CH:11][C:2]=2[CH3:1])[C:7](=[O:12])[NH:6][CH:5]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC1=C2C=CNC(C2=CC=C1)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
11.1 g
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
stirred for few min after which
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a yellow solid precipitated out
FILTRATION
Type
FILTRATION
Details
It was filtered
WASH
Type
WASH
Details
washed with MeOH (10 mL)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
BrC1=CNC(C2=CC=CC(=C12)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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